(S)-1-acetyl-4-amino-2-methylpiperazine
Description
Significance of Chiral Heterocyclic Scaffolds in Organic Synthesis and Drug Discovery
Chiral heterocyclic scaffolds, such as the piperazine (B1678402) ring system, are of paramount importance in organic synthesis and drug discovery. Their three-dimensional arrangements allow for precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets like enzymes and receptors. The introduction of chirality into these scaffolds dramatically expands the accessible chemical space, enabling the fine-tuning of pharmacological properties. A significant portion of drugs currently on the market are chiral compounds, and the demand for enantiomerically pure starting materials and intermediates continues to grow.
Contextualization of Piperazine Derivatives within Contemporary Chemical Research
Piperazine derivatives are recognized as "privileged structures" in medicinal chemistry. This designation stems from their frequent appearance in a wide range of biologically active compounds. The two nitrogen atoms within the piperazine ring provide sites for substitution, allowing for the modulation of properties such as solubility, basicity, and receptor affinity. In contemporary research, the focus has increasingly shifted towards piperazine derivatives with stereocenters on the carbon backbone of the ring, as these offer greater structural diversity and the potential for enhanced target specificity.
Overview of (S)-1-Acetyl-4-Amino-2-Methylpiperazine as a Chiral Intermediate
This compound is a chiral intermediate that combines several key structural features. The "(S)" designation indicates a specific three-dimensional arrangement at the chiral center (the carbon atom bearing the methyl group). The acetyl group at the 1-position and the amino group at the 4-position provide distinct points for further chemical modification, making this molecule a versatile building block in multi-step syntheses. Its utility lies in its ability to introduce a specific stereochemistry and a functionalized piperazine core into a larger target molecule. While detailed public-domain research specifically focused on this compound is limited, its structural motifs are indicative of its potential role in the synthesis of complex, biologically active molecules. The synthesis of related chiral 2-methylpiperazine (B152721) derivatives is an active area of research, highlighting the importance of this structural class. researchgate.net
Historical Perspective on Stereoselective Approaches to Piperazine Synthesis
The stereoselective synthesis of piperazines has evolved significantly over the years. Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards half of the material. The development of asymmetric synthesis has provided more elegant and efficient routes to enantiomerically pure piperazines. These modern approaches can be broadly categorized:
Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring with a predefined stereochemistry.
Chiral Auxiliary-Mediated Synthesis: A temporary chiral auxiliary is attached to an achiral substrate to direct a stereoselective reaction. Once the desired stereocenter is created, the auxiliary is removed. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(−)-phenylglycinol as a chiral auxiliary. nih.gov
Asymmetric Catalysis: This powerful strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This includes methods like catalytic asymmetric hydrogenation and asymmetric alkylation.
These advancements have made a wide range of chiral piperazine derivatives, including precursors to this compound, more accessible for research and development. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[(2S)-4-amino-2-methylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H15N3O/c1-6-5-9(8)3-4-10(6)7(2)11/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
RRUPMPMPZSOLSI-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)C)N |
Canonical SMILES |
CC1CN(CCN1C(=O)C)N |
Origin of Product |
United States |
Synthetic Methodologies for S 1 Acetyl 4 Amino 2 Methylpiperazine
Strategies for Chiral Induction and Control
The controlled introduction of chirality is paramount in the synthesis of (S)-1-acetyl-4-amino-2-methylpiperazine. This is achieved through various strategies that either utilize existing chiral molecules or create the desired stereochemistry through stereoselective reactions.
Chiral pool synthesis leverages the abundance of enantiopure compounds from natural sources, such as amino acids and sugars, as starting materials. wikipedia.org This strategy is efficient as the inherent chirality of the starting material is preserved throughout the synthetic sequence, providing a direct route to the target molecule. wikipedia.org
One of the most direct methods for synthesizing this compound is to begin with the commercially available or synthetically prepared enantiomerically pure (S)-2-methylpiperazine. This approach simplifies the synthesis by eliminating the need for a chiral resolution or an asymmetric synthesis step for the core piperazine (B1678402) ring. The synthesis of chiral 2-methylpiperazine (B152721) itself can be achieved through various means, including resolution with a chiral reagent or synthesis from a chiral starting material. researchgate.net
A general synthetic sequence could be as follows:
Protection: The N4 nitrogen of (S)-2-methylpiperazine is protected with a suitable protecting group (e.g., Boc, Cbz) to prevent its reaction in the subsequent acylation step.
Acylation: The unprotected N1 nitrogen is then acetylated using acetyl chloride or acetic anhydride to introduce the acetyl group.
Deprotection: The protecting group on the N4 nitrogen is removed under appropriate conditions.
Amination: Finally, the amino group is introduced at the N4 position. This can be achieved through various methods, such as reductive amination or reaction with a suitable aminating agent.
| Step | Reagents and Conditions | Intermediate Product |
| 1. Protection | (S)-2-Methylpiperazine, (Boc)₂O, Solvent | (S)-tert-butyl 3-methyl-1-piperazinecarboxylate |
| 2. Acylation | Acetic anhydride, Base, Solvent | (S)-tert-butyl 4-acetyl-3-methyl-1-piperazinecarboxylate |
| 3. Deprotection | Trifluoroacetic acid or HCl in an organic solvent | (S)-1-acetyl-2-methylpiperazine |
| 4. Amination | Hydroxylamine-O-sulfonic acid or similar aminating agent | This compound |
Chiral amino acids are excellent starting materials for the synthesis of chiral piperazine derivatives due to their ready availability in enantiomerically pure form. ankara.edu.tr For the synthesis of this compound, an (S)-amino acid such as (S)-alanine would be a suitable precursor.
The synthesis often involves the construction of a diketopiperazine intermediate, which is a cyclic dipeptide. unl.pt This can be achieved by the condensation of two amino acid molecules. For instance, the condensation of an (S)-alanine derivative with another amino acid derivative can lead to a diketopiperazine with the desired stereochemistry at the C2 position. Subsequent reduction of the diketopiperazine ring yields the piperazine core. unl.pt
A potential synthetic route starting from (S)-alanine could involve:
Dipeptide Formation: Coupling of N-protected (S)-alanine with a suitable amino acid ester.
Cyclization: Deprotection and subsequent intramolecular cyclization to form the (S,S)-diketopiperazine. unl.pt
Reduction: Reduction of the amide carbonyls of the diketopiperazine using a strong reducing agent like lithium aluminum hydride to yield the corresponding piperazine.
Functionalization: Selective N-acetylation and N-amination as described in the previous section.
| Starting Material | Key Intermediate | Key Transformation |
| (S)-Alanine | (3S,6S)-3,6-Dimethylpiperazine-2,5-dione | Cyclization of a dipeptide |
| (S)-Phenylalanine | (2S,6S)-2,4,6-Tris(phenylmethyl)piperazine | Reductive amination and diastereoselective alkylation clockss.org |
Asymmetric synthesis provides an alternative to chiral pool approaches, creating the desired stereocenter from an achiral starting material using a chiral catalyst or auxiliary. ankara.edu.tr This approach offers flexibility in the design of the synthetic route.
The enantioselective formation of the piperazine ring can be achieved through various catalytic asymmetric reactions. For example, the asymmetric hydrogenation of a prochiral pyrazine (B50134) derivative can yield a chiral piperazine. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed for the synthesis of chiral piperazin-2-ones, which can then be converted to the corresponding chiral piperazines. dicp.ac.cn
Another approach involves the asymmetric allylic alkylation of a suitable precursor to form a chiral intermediate that can be cyclized to the desired piperazine. dicp.ac.cn These methods rely on the use of a chiral ligand that complexes with a metal catalyst to create a chiral environment, directing the reaction to favor the formation of one enantiomer over the other. nih.gov
| Catalytic Method | Precursor | Chiral Catalyst/Ligand | Product |
| Asymmetric Hydrogenation | Pyrazin-2-ol | Palladium catalyst with chiral ligand | Chiral Piperazin-2-one dicp.ac.cn |
| Asymmetric Allylic Alkylation | Allylic substrate | Palladium catalyst with chiral ligand | Chiral Piperazin-2-one dicp.ac.cn |
| Asymmetric Transfer Hydrogenation | Unprotected α-ketoamine | Ruthenium catalyst | Chiral 1,2-Amino Alcohol nih.gov |
Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. ankara.edu.tr A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the formation of a new stereocenter. ankara.edu.truvic.ca After the desired stereochemistry is established, the auxiliary is removed.
In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor of the piperazine ring. For example, the diastereoselective alkylation of a piperazine-2,5-dione derivative derived from a chiral amino acid can be used to introduce the methyl group at the C2 position with high stereocontrol. acs.org Sequential enolate alkylations of diketopiperazine templates have been shown to proceed with high levels of diastereoselectivity. nih.govrsc.org
Another strategy involves the diastereoselective methylation of a 2-oxopiperazine intermediate, which can then be further transformed into the desired product. nih.gov The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.
Chiral Resolution Techniques for Enantiomeric Enrichment
The initial and critical step in the synthesis of this compound is the acquisition of the enantiomerically pure precursor, (S)-2-methylpiperazine. Racemic 2-methylpiperazine is commercially available and can be resolved into its constituent enantiomers through several established methods.
A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. This technique leverages the different physical properties, particularly solubility, of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.
For the resolution of racemic 2-methylpiperazine, chiral tartaric acid derivatives are effective resolving agents. The process typically involves reacting the racemic 2-methylpiperazine with an enantiomerically pure chiral acid, such as (+)-dibenzoyl-D-tartaric acid, in a suitable solvent. This reaction forms a pair of diastereomeric salts: ((S)-2-methylpiperazinium)((+)-dibenzoyl-D-tartrate) and ((R)-2-methylpiperazinium)((+)-dibenzoyl-D-tartrate).
Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. The less soluble salt is then isolated by filtration. Subsequently, the desired enantiomer, in this case, (S)-2-methylpiperazine, is liberated from the salt by treatment with a base, which neutralizes the chiral acid. The chiral resolving agent can often be recovered and reused. The crystal structures of diastereomeric salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid have been studied, revealing the formation of well-defined hydrogen tartrate chains that create a layered structure. researchgate.net
Table 1: Chiral Resolving Agents and Their Effectiveness
| Chiral Resolving Agent | Target Enantiomer | Key Principle |
| (+)-Dibenzoyl-D-tartaric acid | (S)-2-methylpiperazine | Formation of less soluble diastereomeric salt |
| (-)-Dibenzoyl-L-tartaric acid | (R)-2-methylpiperazine | Formation of less soluble diastereomeric salt |
| (2S,3S)-Tartaric acid | (S)-2-methylpiperazine | Differential solubility of diastereomeric salts |
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), offer a powerful and versatile method for the separation of enantiomers. This approach can be used for both analytical and preparative scale separations.
In this method, the racemic 2-methylpiperazine is passed through a column packed with a chiral stationary phase. The two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and, consequently, their separation. A variety of CSPs are commercially available, and the selection of the appropriate column and mobile phase is crucial for achieving optimal separation. For piperazine derivatives, polysaccharide-based CSPs are often effective. The enantiomeric excesses of Michael addition products of aldehydes to nitroalkenes catalyzed by chiral piperazines have been determined by HPLC on a chiral column (Chiralpak AD-H) unl.pt.
Table 2: Typical Chiral HPLC Parameters for Piperazine Derivatives
| Parameter | Description |
| Column | Chiralpak AD-H or similar polysaccharide-based CSP |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) |
| Detector | UV detector, as piperazine derivatives may lack a strong chromophore |
| Flow Rate | Optimized for best resolution and analysis time |
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in a chemical reaction catalyzed by a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.
Enzymatic kinetic resolution is a particularly attractive method due to the high enantioselectivity of enzymes. For the resolution of racemic 2-methylpiperazine, a lipase-catalyzed acylation can be employed. In this process, a racemic mixture of 2-methylpiperazine is treated with an acylating agent in the presence of a lipase. The enzyme will selectively acylate one enantiomer at a much higher rate than the other. For instance, a lipase could selectively acylate the (R)-enantiomer, leaving the desired (S)-2-methylpiperazine largely unreacted. The resulting mixture of acylated (R)-enantiomer and unreacted (S)-enantiomer can then be separated by conventional methods such as chromatography or extraction.
Functional Group Transformations and Derivatization
Once the enantiomerically pure (S)-2-methylpiperazine is obtained, the next stages of the synthesis involve the selective functionalization of the two nitrogen atoms to introduce the acetyl group at the N1 position and the amino group at the N4 position.
Selective N-Acetylation at Position 1
To achieve selective acetylation at the N1 position of (S)-2-methylpiperazine, a common strategy involves the use of a protecting group on the N4 nitrogen. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.
The synthesis of this compound would therefore likely proceed via the following steps:
Protection of N4: (S)-2-methylpiperazine is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield (S)-4-Boc-2-methylpiperazine. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in a suitable solvent like methanol (B129727).
Acetylation of N1: The N1 nitrogen of (S)-4-Boc-2-methylpiperazine is then acetylated. This can be achieved using various acetylating agents, such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct. This step yields (S)-1-acetyl-4-Boc-2-methylpiperazine. The steric hindrance provided by the methyl group at the C2 position and the electronic effects of the Boc group at N4 can influence the regioselectivity of this step.
Installation and Manipulation of the Amino Group at Position 4
Following the selective N1-acetylation, the final step is the introduction of the amino group at the N4 position. This involves the deprotection of the N4-Boc group and subsequent conversion to an amino group.
Deprotection of N4: The Boc group is removed from (S)-1-acetyl-4-Boc-2-methylpiperazine by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. This step yields (S)-1-acetyl-2-methylpiperazine.
Installation of the Amino Group: The free secondary amine at the N4 position can then be converted to a primary amino group. A common method for this transformation is nitrosation followed by reduction. The piperazine is treated with a nitrosating agent, such as sodium nitrite, under acidic conditions to form an N-nitroso derivative. Subsequent reduction of the nitroso group, for example with zinc dust in acetic acid or through catalytic hydrogenation, yields the desired 4-amino functionality. The synthesis of 1-amino-4-methylpiperazine (B1216902) from piperazine hexahydrate involves methylation, hydrolysis, nitrosation, and reduction researchgate.net.
Table 3: Summary of Functional Group Transformations
| Step | Reagents and Conditions | Intermediate/Product |
| N4-Protection | (Boc)₂O, Triethylamine, Methanol | (S)-4-Boc-2-methylpiperazine |
| N1-Acetylation | Acetyl chloride or Acetic anhydride, Base | (S)-1-acetyl-4-Boc-2-methylpiperazine |
| N4-Deprotection | Trifluoroacetic acid or HCl | (S)-1-acetyl-2-methylpiperazine |
| N4-Amination | 1. Sodium nitrite, Acid2. Zinc, Acetic acid or H₂, Catalyst | This compound |
Methods for Substituent Variation at the 2-Methyl Position
While the target compound is specified with a 2-methyl group, the methodologies for creating variations at this position are crucial for developing analogues and exploring structure-activity relationships. Modern synthetic chemistry offers several advanced techniques for the C-H functionalization of the piperazine ring, allowing for the introduction of substituents other than a methyl group at the C2 position. mdpi.comresearchgate.net
Direct C-H Functionalization: Recent breakthroughs have enabled the direct modification of C-H bonds adjacent to the nitrogen atoms in a piperazine ring. These methods bypass the need for pre-functionalized starting materials.
Photoredox Catalysis: This technique uses visible light and a photocatalyst (often based on iridium or ruthenium, or purely organic dyes) to generate a radical at the C2 position of a protected piperazine. mdpi.combohrium.com This radical can then be coupled with a variety of reaction partners, such as Michael acceptors or aryl halides, to introduce new alkyl or aryl groups. nih.gov The site-selectivity can often be controlled by the electronic properties of the nitrogen substituents. mdpi.comnih.gov
Asymmetric Lithiation: The use of a strong base like s-butyllithium (s-BuLi) in combination with a chiral ligand (e.g., (-)-sparteine) can selectively deprotonate the C-H bond at the C2 position. mdpi.comnih.gov The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to install a wide range of substituents with high enantioselectivity. The choice of electrophile and the substituent on the distal nitrogen can surprisingly influence the yield and stereochemical outcome. nih.gov
Synthesis from Chiral Precursors: An alternative to modifying the piperazine ring itself is to construct the ring from precursors that already contain the desired C2 substituent.
From Amino Acids: Chiral amino acids serve as versatile starting materials. nih.govacs.org A multi-step sequence can convert an amino acid into a chiral 1,2-diamine, which is then cyclized to form the 2-substituted piperazine ring. This approach allows for the introduction of any substituent corresponding to the side chain of the starting amino acid. nih.gov
Catalytic Asymmetric Hydrogenation: Chiral piperazines can be synthesized via the asymmetric hydrogenation of substituted pyrazine precursors. dicp.ac.cnresearchgate.net Using a chiral catalyst, typically based on iridium or palladium with a chiral ligand, the flat pyrazine ring can be reduced to a chiral piperazine with high enantiomeric excess. Varying the substituent on the starting pyrazine allows for different groups at the C2 position of the final product. dicp.ac.cn
Process Optimization and Scale-Up Considerations in Synthesis
Moving a synthetic route from a laboratory setting to a large-scale industrial process requires rigorous optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and sustainability.
Optimization of Reaction Conditions (Temperature, Solvent, Catalyst)
The optimization of reaction parameters is a cornerstone of process chemistry. For the synthesis of a complex molecule like this compound, each step must be fine-tuned.
Temperature: Reaction temperature is a critical variable that affects both reaction rate and selectivity. For instance, in asymmetric lithiation, low temperatures (e.g., -78 °C) are often required to maintain the stability of the organometallic intermediate and control stereoselectivity. nih.gov In contrast, catalytic reactions like hydrogenations or cross-couplings may require elevated temperatures to achieve a reasonable reaction rate, but excessive heat can lead to side product formation or catalyst degradation. dicp.ac.cn
Solvent: The choice of solvent can dramatically influence reaction outcomes, affecting solubility, reaction rates, and even regioselectivity. mdpi.com For example, in palladium-catalyzed reactions, polar aprotic solvents like DMF or THF are common, while in photoredox catalysis, solvents like acetonitrile or dichloromethane are often employed. mdpi.commdpi.com The transition to greener solvents (e.g., water, ethanol (B145695), or 2-methyl-THF) is a key consideration for industrial scale-up. mdpi.com
Catalyst: The selection of the catalyst is crucial for efficiency and selectivity. In asymmetric synthesis, the chiral ligand on the metal center (e.g., Pd, Ir, Rh) dictates the enantioselectivity of the product. dicp.ac.cn Catalyst loading is another key parameter; in large-scale production, minimizing the amount of expensive and often toxic heavy metal catalysts is a primary goal. This can be achieved by optimizing other reaction parameters or by using highly active catalysts. The development of organic photocatalysts offers a more sustainable alternative to transition-metal catalysts in some reactions. mdpi.com
Yield and Purity Enhancement Strategies
Maximizing yield and ensuring high purity are essential for a viable pharmaceutical manufacturing process. Several strategies are employed to achieve these goals.
Control of Reaction Stoichiometry: Precise control over the ratio of reactants and reagents is vital. For example, in monoprotection or monofunctionalization steps, using a slight excess of the piperazine starting material can help minimize the formation of disubstituted by-products. mdpi.comnih.gov
By-product Minimization: A thorough understanding of the reaction mechanism allows for the identification and suppression of potential side reactions. This can be achieved by adjusting temperature, reaction time, or the order of reagent addition. nih.gov
Crystallization and Purification: The final purity of the active pharmaceutical ingredient (API) is critical. Crystallization is a powerful purification technique that can remove impurities and, in the case of chiral compounds, can sometimes be used for chiral resolution or to enhance enantiomeric purity. Developing a robust crystallization process that consistently yields the desired polymorph is a key part of process scale-up. scispace.com
Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry can offer significant advantages in terms of safety, consistency, and scalability. mdpi.com Flow reactors allow for precise control over reaction parameters like temperature and mixing, leading to higher yields and purities. nih.gov
Atom Economy and Green Chemistry Principles in Synthesis
Modern pharmaceutical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry and the concept of atom economy. nih.govresearchgate.net
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as cycloadditions or catalytic hydrogenations, are preferred over those that generate large amounts of stoichiometric waste, like classical Wittig reactions or reductions using metal hydrides. nih.gov For instance, an iridium-catalyzed cycloaddition of imines to form piperazines is a 100% atom-economic process. nih.gov
Green Chemistry Principles: The synthesis of this compound can be made more sustainable by adhering to the 12 principles of green chemistry. mdpi.comresearchgate.net Key applications in this context include:
Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste significantly. nih.gov
Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂ improves the environmental profile of the process. mdpi.com
Energy Efficiency: Designing reactions that can be run at ambient temperature and pressure reduces energy consumption. Photoredox catalysis, which uses light as an energy source, is an example of an energy-efficient method. mdpi.comresearchgate.net
Renewable Feedstocks: While not always feasible for complex heterocycles, starting from renewable materials like amino acids aligns with green chemistry goals. acs.org
By integrating these principles, the synthesis can be optimized not only for economic viability but also for minimal environmental impact. nih.gov
Stereochemical Analysis and Control
Determination of Absolute and Relative Stereochemistry
Establishing the exact spatial orientation of the substituents around the chiral center(s) of (S)-1-acetyl-4-amino-2-methylpiperazine is fundamental. Several powerful analytical techniques can be employed for this purpose.
Vibrational Circular Dichroism (VCD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration of molecules in solution, without the need for crystallization. The experimental VCD spectrum of this compound would be compared to the theoretically predicted spectrum for the (S)-enantiomer. A match between the experimental and theoretical spectra would confirm the absolute configuration.
Should a suitable single crystal of this compound be obtained, single crystal X-ray diffraction would provide an unambiguous determination of its absolute and relative stereochemistry. mdpi.comresearchgate.net This technique maps the electron density of the crystal, revealing the precise three-dimensional arrangement of every atom in the molecule. The resulting crystallographic data can be used to generate a detailed molecular model, confirming the connectivity and stereochemistry. While specific crystallographic data for this compound is not publicly available, the technique remains the gold standard for structural elucidation of crystalline solids. mdpi.com
Advanced Nuclear Magnetic Resonance (NMR) techniques are instrumental in determining the stereochemistry of chiral molecules in solution. For this compound, techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximities between protons, which can help in assigning the relative stereochemistry. Furthermore, the use of chiral derivatizing agents or chiral solvating agents can lead to the formation of diastereomers or diastereomeric complexes, respectively, which will exhibit distinct NMR spectra for the (S) and (R) enantiomers, allowing for their differentiation and assignment.
Chiral Purity Assessment and Monitoring
Ensuring the enantiomeric excess of this compound is critical. Chromatographic techniques utilizing a chiral environment are the primary methods for assessing and monitoring chiral purity. mdpi.com
High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers. researchgate.net The CSP creates a chiral environment where the two enantiomers of 1-acetyl-4-amino-2-methylpiperazine will have different affinities, leading to different retention times and thus, their separation. researchgate.netresearchgate.net The choice of the CSP is crucial and often involves screening various types, such as those based on polysaccharides or cyclodextrins, to achieve optimal separation. The relative peak areas of the two enantiomers in the chromatogram can be used to determine the enantiomeric excess.
Illustrative Chiral HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (or similar) |
| Mobile Phase | Hexane/Isopropanol (B130326) (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (S)-enantiomer | ~ 8.5 min |
Gas Chromatography (GC) with a chiral column is another powerful technique for the separation and quantification of enantiomers, particularly for volatile compounds. gcms.cz Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with a chiral stationary phase. nih.gov For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. sigmaaldrich.com The choice of a suitable chiral column, often based on modified cyclodextrins, is critical for achieving baseline separation of the enantiomers.
Illustrative Chiral GC Method Parameters
| Parameter | Value |
|---|---|
| Column | Cyclodextrin-based chiral capillary column |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules. For compounds such as this compound, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for this purpose. europeanpharmaceuticalreview.comchromatographyonline.com SFC offers significant advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced consumption of toxic organic solvents, and higher separation efficiency. chromatographyonline.comselvita.com The use of supercritical carbon dioxide as the primary mobile phase, which is non-toxic and can be recycled, aligns with the principles of green chemistry. selvita.com
The fundamental principle of chiral SFC is the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. chromatographyonline.com Method development in chiral SFC is often an empirical process, involving the screening of various CSPs and mobile phase compositions to achieve optimal resolution. afmps.be Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have demonstrated high success rates for a broad range of chiral compounds, including amines. europeanpharmaceuticalreview.comchiraltech.com
The mobile phase in SFC typically consists of supercritical CO2 and an organic co-solvent, or modifier, which is necessary to elute polar compounds from the column. chromatographyonline.com Alcohols like methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and isopropanol (IPA) are common choices. chiraltech.com For basic compounds like this compound, which contains amino groups, the addition of a small amount of a basic additive to the co-solvent, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is often crucial for achieving good peak shape and preventing tailing. chiraltech.com
A generic screening strategy for a compound like this compound would involve testing a set of complementary CSPs with a gradient of an alcohol co-solvent. The table below illustrates a typical initial screening approach.
| Chiral Stationary Phase (CSP) | Co-solvent (Modifier) | Additive | Resolution (Rs) | Analysis Time (min) |
|---|---|---|---|---|
| Cellulose-based (e.g., Chiralcel OD) | Methanol (MeOH) | 0.1% DEA | 1.2 | 4.5 |
| Cellulose-based (e.g., Chiralcel OD) | Ethanol (EtOH) | 0.1% DEA | 1.4 | 5.2 |
| Amylose-based (e.g., Chiralpak AD) | Methanol (MeOH) | 0.1% DEA | 0.8 | 3.8 |
| Amylose-based (e.g., Chiralpak AD) | Ethanol (EtOH) | 0.1% DEA | 1.9 | 4.1 |
| Amylose-based (e.g., Chiralpak AS) | Methanol/Ethanol (1:1) | 0.1% DEA | 2.5 | 3.5 |
Data in this table is illustrative and represents a typical outcome of a screening process for method development.
Once a promising separation is identified, further optimization of parameters such as co-solvent percentage, back pressure, temperature, and flow rate can be performed to maximize resolution and reduce analysis time. afmps.be The high efficiency of SFC allows for the accurate quantification of the desired (S)-enantiomer and the detection of even trace amounts of the undesired (R)-enantiomer, ensuring high enantiomeric purity.
Impact of Stereochemistry on Molecular Conformation and Chirality Transfer
The stereochemistry of this compound is fundamental to its three-dimensional structure and its synthesis, dictating both its molecular conformation and the strategies used to obtain it in an enantiomerically pure form.
Molecular Conformation
The piperazine (B1678402) ring typically adopts a thermodynamically stable chair conformation to minimize torsional strain. nih.gov The spatial arrangement of the substituents on this ring is governed by the drive to reduce steric hindrance, particularly unfavorable 1,3-diaxial interactions. lumenlearning.com In this compound, the key stereocenter is at the C2 position, which bears a methyl group.
Equatorial Conformer : If the C2-methyl group is in the equatorial position, it would minimize steric clash with the axial hydrogens on C3 and C5. This is often the most stable arrangement for alkyl substituents.
Axial Conformer : An axial C2-methyl group would experience 1,3-diaxial interactions with the hydrogen on C6 and the substituent on the N1 nitrogen (the acetyl group). While generally less stable, specific electronic or intramolecular interactions can sometimes favor this conformation. nih.gov
In certain highly substituted piperazine systems, the ring may adopt a twist-boat conformation to alleviate severe steric strain that cannot be resolved in a chair form. rsc.org The precise conformational equilibrium for this compound would require detailed NMR spectroscopic analysis or computational modeling.
| Substituent | Position | Potential Steric Interactions (in Chair Conformation) |
|---|---|---|
| C2-Methyl | Axial | 1,3-diaxial interaction with axial H on C6; Interaction with N1-acetyl group. |
| C2-Methyl | Equatorial | Gauche interaction with N1-acetyl group and C3-equatorial H. Generally lower energy. |
| N1-Acetyl | - | Rotation around the N-C(O) bond can influence steric hindrance with C2 and C6 substituents. |
| N4-Amino | - | Can influence ring pucker and may prefer an equatorial orientation to minimize interactions. |
Chirality Transfer
Chirality transfer is a key concept in asymmetric synthesis where the stereochemical information from a chiral source is transferred to the final product. researchgate.net The synthesis of enantiomerically pure this compound relies on such a process to establish the stereocenter at the C2 position.
There are several established strategies for achieving this:
Chiral Pool Synthesis : This approach utilizes readily available, enantiopure starting materials, such as α-amino acids. rsc.org For instance, (S)-alanine could serve as a chiral precursor. The inherent stereochemistry of the starting material is carried through a sequence of chemical transformations to build the piperazine ring, thereby transferring the chirality to the C2 position of the final product. rsc.org
Use of Chiral Auxiliaries : A temporary chiral group (auxiliary) can be attached to an achiral piperazine precursor. This auxiliary directs a subsequent chemical reaction (e.g., alkylation) to occur stereoselectively. Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiopure product. researchgate.net
Asymmetric Catalysis : A chiral catalyst, used in substoichiometric amounts, can control the stereochemical outcome of a reaction. For example, the asymmetric hydrogenation of a pyrazine (B50134) precursor or an asymmetric alkylation using a chiral ligand can produce the desired (S)-enantiomer with high enantiomeric excess. rsc.orgdicp.ac.cn
The synthesis of this compound therefore requires a carefully designed route that ensures the stereochemical integrity of the C2 chiral center is established and maintained throughout the synthetic sequence.
In-depth Analysis of this compound as a Chiral Building Block in Advanced Organic Synthesis
A comprehensive review of the available scientific literature reveals a significant lack of specific published research on the compound this compound in the direct context of the outlined applications. While the constituent parts of the molecule—a chiral piperazine core, an acetyl group, and an amino group—suggest potential utility in asymmetric synthesis, specific examples and detailed studies concerning its role as a precursor for complex heterocycles, a chiral auxiliary, a ligand, or an advanced intermediate are not documented in readily accessible scientific databases and journals.
The following sections address the proposed roles based on general principles of organic chemistry and knowledge of related chiral piperazine structures, but it must be emphasized that this analysis is theoretical due to the absence of direct research on this compound.
Role As a Chiral Building Block in Advanced Organic Synthesis
Formation of Advanced Intermediates for Downstream Chemical Synthesis
Preparation of Substituted Piperazines for Diverse Applications
The core structure of this compound is a precursor for a wide array of substituted piperazines. The synthesis of substituted piperazines is a significant area of research because these derivatives are integral to many pharmaceuticals, including agents for treating cancer, HIV, and neurodegenerative diseases. nih.gov Traditional methods for preparing monosubstituted piperazines often require multi-step procedures involving protecting groups to differentiate the two nitrogen atoms. nih.gov However, the inherent asymmetry of this compound provides a strategic advantage.
The primary amino group at the N4 position serves as a reactive handle for introducing a variety of substituents. For instance, this amino group can readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases or imines. dergipark.org.tr This reaction is a cornerstone of synthetic organic chemistry for building molecular complexity. Research has shown that 1-amino-4-methylpiperazine (B1216902), a closely related analogue, reacts efficiently with various aromatic aldehydes to produce new Schiff base derivatives with potential biological activities. dergipark.org.tr
Furthermore, the amino group can be functionalized through reactions such as alkylation and acylation. These transformations allow for the attachment of diverse chemical moieties, thereby generating libraries of novel substituted piperazines for screening in drug discovery programs. The synthesis of chiral 2-substituted piperazines starting from α-amino acids has been demonstrated, highlighting the utility of such chiral precursors in scalable synthetic routes. rsc.org The strategic placement of the methyl group at the C2 position provides steric and electronic influence that can direct the regioselectivity of subsequent reactions and affect the conformational properties of the final molecule, which is crucial for its biological activity.
Derivatization to Enhance Molecular Complexity and Diversity
The derivatization of this compound is key to expanding its utility and generating molecules with increased complexity and diversity. The compound offers multiple sites for chemical modification, enabling a combinatorial approach to synthesis.
Functionalization at the N4-Amino Group: The primary amino group is the most nucleophilic site and thus the primary point for initial derivatization.
Reductive Amination: Reaction with aldehydes or ketones followed by reduction introduces a wide range of alkyl or aryl-alkyl groups at the N4 position.
Acylation: Treatment with acyl chlorides or anhydrides yields amides, connecting the piperazine core to various carboxylic acid-containing fragments.
Schiff Base Formation: Condensation with aldehydes creates imines, which can be stable compounds themselves or serve as intermediates for further reactions. dergipark.org.tr For example, 1-amino-4-methylpiperazine has been used to synthesize a range of Schiff bases with various aromatic aldehydes, as detailed in the table below.
| Starting Aldehyde | Resulting Schiff Base Functionality |
| 3-Nitro-benzaldehyde | (E)-1-((3-nitrobenzylidene)amino)-4-methylpiperazine |
| 4-Fluoro-benzaldehyde | (E)-1-((4-fluorobenzylidene)amino)-4-methylpiperazine |
| 3,4,5-Trimethoxybenzaldehyde | (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-methylpiperazine |
| 3,4-Dichlorobenzaldehyde | (E)-1-((3,4-dichlorobenzylidene)amino)-4-methylpiperazine |
| 4-Diethylaminobenzaldehyde | (E)-4-(((4-methylpiperazin-1-yl)imino)methyl)-N,N-diethylaniline |
| 2,5-Dimethoxybenzaldehyde | (E)-1-((2,5-dimethoxybenzylidene)amino)-4-methylpiperazine |
| 5-Nitro-2-furaldehyde | (E)-1-(((5-nitrofuran-2-yl)methylene)amino)-4-methylpiperazine |
This table illustrates the versatility of the N-amino group in forming diverse structures through condensation reactions, based on syntheses performed with the closely related 1-amino-4-methylpiperazine. dergipark.org.tr
Modification of the N1-Acetyl Group: The acetyl group at the N1 position can also be manipulated.
Deacetylation: The acetyl group can be removed under specific hydrolytic conditions (acidic or basic) to reveal a secondary amine. This unmasked secondary amine provides a second site for orthogonal functionalization, allowing for the synthesis of di-substituted piperazines where the substituents at N1 and N4 are different. This strategy is crucial for creating molecules with fine-tuned properties.
The combination of these derivatization strategies allows chemists to systematically modify the structure of this compound. This process generates a diverse collection of complex molecules built around a chiral piperazine core, which is invaluable for exploring structure-activity relationships (SAR) in medicinal chemistry and developing new therapeutic agents.
Applications in Medicinal Chemistry Research and Design
Scaffold Design and Privileged Structure Concepts
The design of new drugs often relies on the use of molecular scaffolds that are known to interact with biological targets. These "privileged structures" serve as a foundation for building libraries of compounds with the potential for therapeutic activity. rsc.org
The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. nih.govresearchgate.net This moiety is classified as a privileged structure in medicinal chemistry because it is frequently found in biologically active compounds and approved drugs, including agents for cancer, central nervous system disorders, and infectious diseases. researcher.lifersc.orgnih.gov Several factors contribute to its prevalence and utility in drug design:
Versatile Substitution: The two nitrogen atoms of the piperazine ring can be independently substituted, allowing for the precise placement of different functional groups to optimize interactions with a biological target and fine-tune pharmacokinetic properties. researchgate.net
Structural Rigidity: The ring structure holds substituents in a relatively fixed spatial orientation, which can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. researchgate.net
Biological Recognition: The piperazine core is a common feature in molecules that interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and kinases. nih.govmdpi.com For instance, many compounds that act on the central nervous system alter monoamine pathways through interactions involving a piperazine ring. researchgate.net
The incorporation of a methyl group at the C2 position, as in (S)-1-acetyl-4-amino-2-methylpiperazine, introduces a chiral center. This is significant because biological systems are chiral, and the stereochemistry of a drug molecule can have a profound impact on its efficacy and selectivity. rsc.orgresearchgate.net The (S)-configuration provides a specific three-dimensional arrangement that can be exploited for stereospecific interactions with a target protein.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a lead compound affect its biological activity. collaborativedrug.comdrugdesign.org The this compound scaffold offers three primary points for modification: the acetyl group at N1, the amino group at N4, and the piperazine ring itself.
Research on related substituted piperazine scaffolds has generated key SAR insights that are applicable to derivatives of this compound. For example, in the development of inhibitors for the atypical kinase RIOK2, the chirality and size of substituents on the piperazine ring were found to be critical for binding affinity. acs.org
A study systematically explored modifications at the C2 position of a piperazine ring incorporated into a series of RIOK2 inhibitors. The findings highlight the importance of the (S)-methyl group for potency.
| Compound ID | Modification at Piperazine C2 | RIOK2 Binding Affinity (Kd, nM) |
|---|---|---|
| Parent Compound | Unsubstituted | 22 |
| 8h | (R)-methyl | 100 |
| 8i | (S)-methyl | 38 |
| 8j | Ethyl | 73 |
| 8k | Isopropyl | 130 |
| 8m | Dimethyl | 49 |
Data sourced from a study on RIOK2 inhibitors, demonstrating the effect of C2 substitution on binding affinity. acs.org
As the data indicates, incorporating an (R)-methyl group at the C2 position led to a 4.5-fold decrease in binding affinity compared to the unsubstituted parent compound. acs.org In contrast, the (S)-methyl group, as found in the title compound's core, was better tolerated, although still slightly less potent than the unsubstituted version in this specific series. acs.org Increasing the steric bulk with larger alkyl groups like ethyl or isopropyl further reduced potency, suggesting a constrained binding pocket. acs.org
Further SAR studies on different chemical series have shown that modifications at the N1 and N4 positions of the piperazine ring dramatically influence target selectivity and potency. For instance, in a series of cholinesterase inhibitors, varying the alkyl group on the N4-nitrogen of a piperazine attached to a pyrimidine (B1678525) scaffold significantly impacted activity. A propyl group conferred superior inhibition compared to a smaller methyl group, while a bulkier isopropyl group did not improve activity. nih.gov This demonstrates that the N4-amino group of this compound is a critical handle for attaching larger chemical moieties to probe interactions with target proteins. The N1-acetyl group provides a neutral hydrogen bond acceptor, and its modification or replacement could alter binding modes and physicochemical properties.
Ligand Design and Molecular Recognition Studies
The rational design of ligands leverages an understanding of the molecular target's structure and the chemical properties of the scaffold to create molecules with high affinity and selectivity.
The use of the (S)-2-methylpiperazine core is often a deliberate design choice to introduce stereochemical control into a ligand. researchgate.net Chirality is crucial for molecular recognition, as the binding pockets of proteins are three-dimensional and stereospecific. mdpi.com Designing a ligand with a defined stereocenter can lead to:
Improved Potency: One enantiomer often fits much better into a binding site than the other, leading to a significant difference in biological activity.
Enhanced Selectivity: A specific stereoisomer may bind potently to the desired target while having a lower affinity for off-targets, reducing the potential for side effects.
Probing Target Topography: Chiral ligands can be used as tools to map the three-dimensional space of a binding pocket.
The this compound moiety is designed such that the N4-amino group serves as a versatile attachment point for various pharmacophoric elements. The acetyl group at the N1 position modulates the basicity of the adjacent nitrogen and acts as a hydrogen bond acceptor. The (S)-methyl group projects into a specific region of space, which can be used to achieve selective interactions within a chiral binding pocket. researchgate.net
Understanding how a ligand binds to its target at the atomic level is key to optimizing its structure. This is achieved through a combination of in vitro binding assays and theoretical studies like molecular docking and molecular dynamics simulations. nih.gov
While crystal structures containing the specific this compound fragment are not publicly available for all targets, studies on closely related piperazine-containing ligands provide valuable insights into the types of interactions this scaffold can make.
Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the oxygen of the N1-acetyl group can act as hydrogen bond acceptors. The N4-amino group can act as a hydrogen bond donor. Docking studies of various piperazine derivatives have shown crucial hydrogen bonds with specific amino acid residues. For example, in adenosine (B11128) A2A antagonists, the core of a ligand made two critical hydrogen bonds with the side chain of asparagine 253 (Asn253). nih.gov In another example, the piperazine nitrogen of an RIOK2 inhibitor was hypothesized to interact with asparagine 192 (Asn192). acs.org
Ionic Interactions: Under physiological pH, the non-acylated nitrogen of a piperazine ring can be protonated, forming a positive charge. This allows for strong ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate (Asp) or glutamate (B1630785) (Glu). nih.gov Molecular modeling of sigma-1 receptor (S1R) ligands showed that the protonated piperidine/piperazine nitrogen forms a key salt bridge with Glu172. nih.gov
Hydrophobic Interactions: The methyl group on the piperazine ring and other nonpolar parts of the molecule can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, valine, or phenylalanine. nih.gov
The table below summarizes key binding interactions observed for piperazine-containing ligands with their respective protein targets, as determined by crystallography and molecular modeling.
| Target Protein | Ligand Scaffold Feature | Interacting Residue(s) | Interaction Type |
|---|---|---|---|
| Sigma-1 Receptor (S1R) | Protonated Piperazine Nitrogen | Glu172, Asp126 | Ionic Interaction (Salt Bridge) |
| Adenosine A2A Receptor | Triazine-piperazine core | Asn253 | Hydrogen Bond |
| RIOK2 Kinase | Piperazine NH | Asn192 | Hydrogen Bond |
| Cyclin-Dependent Kinase 6 (CDK6) | Positively charged piperazine | Thr107, Asp104 | Solvent-exposed region interaction |
Summary of documented molecular interactions for various piperazine-based ligands with their biological targets. mdpi.comacs.orgnih.govnih.gov
The three-dimensional shape, or conformation, of a ligand is critical for its ability to bind to a target. The piperazine ring typically adopts a stable "chair" conformation. In this compound, the C2-methyl group will preferentially occupy an equatorial position to minimize steric clashes with the rest of the ring.
This preferred conformation pre-organizes the substituents at the N1 and N4 positions into specific spatial orientations. The N1-acetyl group has its own conformational preferences due to rotation around the amide bond. Studies on similar structures, like 1-acetyl-2-methylhydrazine, show that the Z-conformer (where the carbonyl oxygen and the adjacent nitrogen's substituent are on the same side) is often the most stable due to factors like intramolecular hydrogen bonding. researchgate.net This conformational rigidity is advantageous in drug design because it reduces the entropic cost of binding; the molecule does not need to "freeze" into the correct shape upon entering the binding site, which can lead to higher affinity. The fixed orientation of the N4-amino group, dictated by the ring's chair conformation and the equatorial methyl group, ensures that any large chemical group attached to it is projected away from the core scaffold in a predictable direction, facilitating targeted interactions within the binding pocket.
Information Not Available for "this compound"
Following a comprehensive search of scientific literature and chemical databases, there is currently no available information regarding the specific applications of the chemical compound This compound in the areas of medicinal chemistry research and design as outlined in the user's request.
Specifically, no research findings, data, or publications could be located that detail the use of this compound in the following contexts:
Chemical Biology Probes and Tools
Application in Fragment-Based Drug Discovery (FBDD)
The absence of specific data for this compound prevents the generation of a scientifically accurate and detailed article that adheres to the provided structure. While the broader class of piperazine derivatives is extensively studied in medicinal chemistry and is a common scaffold in drug discovery, information solely focused on this compound is not present in the accessible scientific domain.
Therefore, it is not possible to provide the requested article with the required level of detail and accuracy.
Computational and Theoretical Studies
Molecular Modeling and Simulations
Molecular modeling and simulations are used to predict and analyze the three-dimensional structure and dynamic behavior of molecules. These techniques are crucial for understanding how the molecule's shape influences its properties.
The conformational landscape of (S)-1-acetyl-4-amino-2-methylpiperazine is primarily dictated by the stereochemistry of the piperazine (B1678402) ring and the steric interactions between its substituents. The piperazine ring typically adopts a low-energy chair conformation. However, the presence of substituents on both a nitrogen atom (N1) and an adjacent carbon atom (C2) introduces significant steric strain, known as A(1,3) or allylic strain. rsc.orgwikipedia.org
In the case of N-acylated piperazines with a substituent at the C2 position, this pseudoallylic strain arises from the interaction between the substituent and the acyl group. nih.gov The partial double-bond character of the amide C-N bond flattens the geometry at N1, leading to steric repulsion with the C2-methyl group. To alleviate this strain, the C2-methyl group strongly prefers to occupy an axial position. nih.govnih.gov An equatorial orientation would lead to a more severe steric clash with the acetyl group.
Therefore, the most stable chair conformation for this compound is predicted to be the one where the 2-methyl group is in an axial position. The 4-amino group, being distant from the source of the primary steric strain, would likely favor an equatorial position to minimize its own steric interactions.
In some highly strained piperazine derivatives, the energetic penalty of allylic strain can be so severe that it forces the ring to pucker into a higher-energy twist-boat conformation to move the interacting groups further apart. rsc.org Computational energy calculations are necessary to determine the precise energy difference between the axial-methyl chair conformation and a potential twist-boat conformation for this specific molecule.
Table 1: Predicted Conformational Preferences and Key Steric Interactions This table illustrates the primary steric factors governing the conformation of this compound.
| Conformation | C2-Methyl Position | Key Interaction | Predicted Relative Stability | Rationale |
| Chair | Axial | Gauche interaction with C3/C5 axial protons | High | Minimizes the highly unfavorable A(1,3) allylic strain between the axial methyl group and the N1-acetyl group. nih.govnih.gov |
| Chair | Equatorial | A(1,3) Allylic Strain | Low | Severe steric repulsion between the equatorial methyl group and the N1-acetyl group. nih.gov |
| Twist-Boat | N/A | Multiple flagpole and eclipsing interactions | Intermediate to Low | May be adopted only if the allylic strain in the chair form is exceptionally high, providing an alternative to relieve that specific strain. rsc.org |
While conformational analysis predicts static, low-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior in a realistic environment, such as in solution. nih.govresearchgate.net MD simulations model the movements of atoms over time by applying classical mechanics, governed by a set of parameters known as a force field (e.g., OPLS-AA, COMPASS). nih.govresearchgate.net
For this compound, an MD simulation in a solvent like water would reveal:
Dominant Conformations: The simulation would show the proportion of time the molecule spends in the predicted axial-methyl chair conformation versus any other accessible conformations, like the twist-boat or equatorial-methyl forms.
Ring Flexibility: It would quantify the flexibility of the piperazine ring, showing fluctuations and interconversions between different states.
Solvent Effects: The simulation explicitly models the interactions between the molecule and surrounding water molecules. This can reveal how hydrogen bonding to the amino group and the acetyl carbonyl oxygen influences the conformational equilibrium and the orientation of the side chains.
Interaction Stability: MD simulations are also used to assess the stability of a molecule when bound to a biological target, showing how the conformation adapts and how long key interactions are maintained. researchgate.netacs.org
Such simulations would start with an optimized structure and simulate its behavior over nanoseconds to microseconds, providing a detailed picture of its conformational preferences and flexibility in a solution state. acs.org
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic characteristics. jksus.org
DFT calculations can be employed to determine several key electronic properties of this compound. A molecular orbital analysis yields the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO & LUMO: The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). For this molecule, the HOMO is expected to be localized around the electron-rich nitrogen atoms, particularly the N4-amino group. The LUMO is likely associated with the antibonding π* orbital of the acetyl carbonyl group.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, it would show negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue) around the N-H protons of the amino group, indicating sites for nucleophilic interaction or hydrogen bond donation.
These calculations help predict how the molecule will interact with other reagents and biological targets.
Table 2: Key Electronic Parameters from Quantum Chemical Calculations and Their Significance This conceptual table outlines the electronic properties that would be determined via DFT calculations and what they reveal about the molecule's chemical nature.
| Parameter | Typical Method | Significance for Reactivity |
| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates electron-donating ability (nucleophilicity). Higher energy means more reactive as a nucleophile. |
| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates electron-accepting ability (electrophilicity). Lower energy means more reactive as an electrophile. |
| HOMO-LUMO Energy Gap | Calculated from HOMO/LUMO energies | A smaller gap suggests higher polarizability and greater chemical reactivity. |
| Dipole Moment | DFT Calculation | Measures the overall polarity of the molecule, influencing its solubility and ability to engage in electrostatic interactions. |
| Molecular Electrostatic Potential (MEP) | DFT Calculation | Maps electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. jksus.org |
Quantum chemical calculations are highly effective at predicting spectroscopic data, most notably NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors from which chemical shifts are derived. nih.govnih.gov
The process involves first obtaining a highly accurate, geometry-optimized structure of the molecule. Then, the GIAO calculation is performed, often including a solvent model to better replicate experimental conditions. nih.gov The resulting absolute shielding values are then converted to chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.
This method is powerful for:
Structure Verification: Comparing the calculated ¹H and ¹³C NMR spectra with experimental data can confirm the proposed structure.
Stereochemical Assignment: The method can distinguish between diastereomers, as their different 3D structures lead to distinct calculated chemical shifts.
Signal Assignment: It can resolve ambiguities in the assignment of complex experimental spectra.
Studies consistently show a strong linear correlation between DFT-calculated and experimentally measured chemical shifts, often with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C. nih.gov
Table 3: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) This table presents hypothetical but realistic data to demonstrate the typical accuracy of DFT/GIAO calculations for assigning NMR spectra of a molecule like this compound.
| Atom/Group | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| CH ₃-C=O | 2.15 | 2.12 | 21.5 | 21.3 |
| CH ₃-C2 | 1.25 | 1.23 | 15.8 | 15.6 |
| CH -C2 | 3.10 | 3.08 | 52.1 | 51.9 |
| NH ₂ | 2.50 | 2.45 | N/A | N/A |
| Ring CH₂ | 2.80 - 3.60 | 2.75 - 3.55 | 45.0 - 55.0 | 44.8 - 54.7 |
| C =O | N/A | N/A | 170.2 | 169.9 |
Ligand-Target Docking and Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein receptor. nih.govijper.org This method is fundamental in drug discovery for identifying and optimizing potential drug candidates.
For this compound, a docking study would involve:
Preparation: Obtaining the 3D crystal structure of a target protein from a database (e.g., Protein Data Bank). The ligand structure would be generated and optimized for energy.
Docking Simulation: Using software like AutoDock or Glide, the ligand is flexibly placed into the defined active site of the protein. The program samples numerous possible conformations and orientations of the ligand. ijper.orgnih.gov
Scoring and Analysis: Each generated pose is assigned a score (e.g., kcal/mol) that estimates the binding affinity. The lowest energy poses are then analyzed to identify key intermolecular interactions.
The interaction profile of this compound would be determined by its functional groups:
Hydrogen Bonding: The acetyl carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H of the amino group can act as a hydrogen bond donor.
Hydrophobic Interactions: The C2-methyl group and parts of the piperazine ring can form favorable hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.
Electrostatic Interactions: The polar nature of the amide and amino groups can lead to electrostatic interactions with charged or polar residues.
By profiling these interactions, docking studies can generate hypotheses about why the molecule binds to a specific target and guide the design of new derivatives with improved potency and selectivity. nih.govnih.gov
Table 4: Potential Molecular Interactions for Ligand-Target Docking This table summarizes the types of non-covalent interactions that this compound can form within a protein's active site.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| Acetyl Group (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine, Arginine |
| Amino Group (NH₂) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate (B1630785), Asparagine, Glutamine, Serine |
| C2-Methyl Group | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| Piperazine Ring (CH₂) | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
Prediction of Binding Modes and Affinities with Biological Macromolecules
The prediction of how a small molecule like this compound binds to a biological macromolecule, such as a protein or nucleic acid, is fundamental to understanding its potential biological activity. Computational techniques like molecular docking and molecular dynamics (MD) simulations are pivotal in this regard.
Molecular dynamics simulations can further refine the docked pose and provide insights into the stability of the ligand-receptor complex over time. These simulations model the atomic-level movements of the system, offering a dynamic picture of the binding interactions. For instance, MD simulations could reveal the flexibility of the piperazine ring and its substituents within the binding pocket and identify key amino acid residues that form stable interactions with the ligand. While specific binding affinity data for this compound is not publicly available, studies on similar piperazine-containing molecules demonstrate their ability to bind to a variety of receptors, including G-protein coupled receptors (GPCRs) and enzymes. researchgate.netnih.gov
Computational Insights into Stereoselective Recognition
The "S" configuration of the chiral center at the C2 position of this compound is a crucial determinant of its interaction with other chiral molecules, including biological macromolecules. Computational methods can provide significant insights into the stereoselective recognition of this enantiomer.
During molecular docking studies, the "S" enantiomer would be expected to exhibit a different binding mode and affinity compared to its "R" counterpart when interacting with a chiral binding site of a protein. This difference arises from the specific three-dimensional arrangement of the methyl group, which can lead to favorable or unfavorable steric and hydrophobic interactions. For stereoselective recognition to occur, the binding pocket must have a complementary chirality that allows for a more stable complex with one enantiomer over the other.
Advanced computational techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be employed to calculate the relative binding free energies of the two enantiomers. These methods provide a quantitative prediction of the degree of stereoselectivity. While no specific studies on the stereoselective recognition of this compound have been published, the principles of chiral recognition are well-established, and it is a common objective in computational drug design to predict and rationalize the differential activity of enantiomers. researchgate.netresearchgate.net
Prediction of Physicochemical Properties Relevant to Research Design
The design of synthetic routes and the interpretation of biological assays are greatly facilitated by an understanding of a compound's physicochemical properties. Computational tools can reliably predict several of these properties for this compound.
Acid-Base Properties (e.g., pKa Prediction)
The acid-base properties of a molecule, quantified by its pKa value(s), are critical for its solubility, absorption, and interaction with biological targets. For this compound, the piperazine ring contains two nitrogen atoms that can be protonated. The basicity of these nitrogens is influenced by their chemical environment.
The nitrogen at the N4 position, bonded to an amino group, is expected to be the more basic of the two. The nitrogen at the N1 position is part of an amide linkage (acetyl group), and the electron-withdrawing nature of the carbonyl group significantly reduces its basicity. In fact, the lone pair of electrons on the N1 nitrogen is delocalized through resonance with the carbonyl group, making it essentially non-basic under physiological conditions.
Computational methods, such as those implemented in software like MarvinSketch or ACD/Labs, can predict the pKa values based on the molecule's structure. For the closely related compound, 1-acetyl-4-methylpiperazine, the experimental pKa is reported to be 7.06. researchgate.net Given the presence of an amino group at the N4 position in our target molecule, which is more electron-donating than a methyl group, the pKa of the N4 nitrogen in this compound is predicted to be slightly higher.
| Ionizable Group | Predicted pKa | Predominant Species at pH 7.4 |
|---|---|---|
| N4-amino group | ~7.8-8.2 | Protonated |
Solubility and Lipophilicity Prediction for Synthetic Design
Solubility and lipophilicity are key parameters in the design of synthetic workups and in predicting a compound's pharmacokinetic profile. Lipophilicity is typically expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP), while aqueous solubility is often given as the logarithm of the molar solubility (logS).
Computational algorithms can estimate these properties based on the molecule's structure by summing the contributions of its fragments or by using more complex quantitative structure-property relationship (QSPR) models. The presence of polar groups, such as the acetyl and amino groups, is expected to increase the aqueous solubility of this compound. Conversely, the hydrocarbon backbone, including the methyl group, contributes to its lipophilicity.
For synthetic design, a predictable solubility profile is important for choosing appropriate solvents for reactions and purifications. Lipophilicity (logP) is a critical factor in determining the ease of extraction and chromatographic separation. A balanced logP value is often desirable for drug candidates, as it influences both solubility and membrane permeability. nih.govmdpi.com
| Property | Predicted Value | Implication for Research Design |
|---|---|---|
| logP (Lipophilicity) | ~0.5-1.0 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. Favorable for extractions with organic solvents. |
| logS (Aqueous Solubility) | ~-1.5 to -2.0 | Good aqueous solubility, facilitating its use in biological assays and simplifying aqueous workups. |
Future Perspectives and Emerging Research Directions
Novel Synthetic Methodologies and Process Intensification
The demand for enantiomerically pure compounds in various scientific fields is a significant driver for the development of innovative and efficient synthetic strategies. For (S)-1-acetyl-4-amino-2-methylpiperazine, future efforts will likely focus on sustainability and the intensification of manufacturing processes.
Catalytic Asymmetric Synthesis: A move away from stoichiometric chiral auxiliaries towards catalytic methods is a prominent trend. The development of novel chiral catalysts, including transition metal complexes and organocatalysts, can enable the direct and highly enantioselective synthesis of the 2-methylpiperazine (B152721) core. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a facile route to chiral piperazin-2-ones, which can be subsequently converted to the desired piperazines with excellent stereocontrol. dicp.ac.cn
Biocatalysis: The use of enzymes to perform stereoselective transformations offers a green alternative to conventional chemical methods. Biocatalytic reductive aminations, for example, could be employed for the asymmetric synthesis of the chiral diamine precursor to this compound, benefiting from high selectivity and mild reaction conditions.
Renewable Starting Materials: Exploration of synthetic pathways that utilize renewable feedstocks instead of petroleum-based starting materials is a key aspect of sustainable chemistry. While challenging, the development of routes from bio-derived platform molecules could significantly reduce the environmental footprint of producing chiral piperazines.
A comparison of potential synthetic strategies is outlined in the table below:
| Synthetic Strategy | Advantages | Challenges |
| Catalytic Asymmetric Synthesis | High enantioselectivity, low catalyst loading, reduced waste. | Catalyst development and cost, optimization of reaction conditions. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme stability and availability, substrate scope limitations. |
| Renewable Starting Materials | Reduced reliance on fossil fuels, improved sustainability profile. | Complex multi-step syntheses, lower overall yields in early-stage research. |
The transition from batch to continuous manufacturing is a paradigm shift in the pharmaceutical and fine chemical industries, offering significant advantages in terms of safety, efficiency, and product consistency. mdpi.com For the synthesis of this compound, flow chemistry presents several exciting opportunities:
Enhanced Safety: Continuous flow reactors handle small volumes of reactants at any given time, which mitigates the risks associated with highly reactive intermediates or exothermic reactions. This is particularly relevant for amination and acylation steps.
Improved Efficiency and Control: The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to higher yields, improved selectivity, and reduced byproduct formation. nih.gov
Process Automation and Integration: Flow chemistry allows for the integration of multiple synthetic and purification steps into a single, automated process, reducing manual handling and the potential for human error. mdpi.com This streamlined approach can significantly shorten production times and lower manufacturing costs.
Future research will likely focus on developing integrated flow systems for the multi-step synthesis of this compound, potentially incorporating in-line purification and real-time analytical monitoring to ensure product quality.
Advanced Applications as a Chiral Scaffold
The unique three-dimensional structure and functional groups of this compound make it an attractive building block for the creation of novel materials and supramolecular assemblies.
The incorporation of chiral piperazine (B1678402) moieties into polymeric structures can impart unique properties to the resulting materials. Future research directions may include:
Chiral Polymers for Separation Science: Polymers functionalized with this compound could be utilized as chiral stationary phases in chromatography for the enantioselective separation of racemic mixtures. The rigid piperazine backbone can create well-defined chiral environments conducive to differential interactions with enantiomers.
Piperazine-Based Catalysts: The diamine functionality of the piperazine ring makes it a suitable ligand for the coordination of metal centers. Chiral catalysts bearing this compound or its derivatives could be developed for a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Henry reactions. researchgate.net The stereochemistry of the piperazine scaffold would play a crucial role in directing the stereochemical outcome of the catalyzed reaction.
The ability of the piperazine ring to participate in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, makes it a valuable component in the design of supramolecular architectures.
Host-Guest Chemistry: this compound and its derivatives could be designed as chiral hosts for the selective recognition and binding of specific guest molecules. The pre-organized conformation of the piperazine ring can contribute to the formation of stable host-guest complexes with high enantioselectivity.
Self-Assembled Materials: The incorporation of this chiral building block into larger molecules could lead to the formation of self-assembling systems, such as gels, liquid crystals, or nanotubes, with defined chiral structures and properties. The supramolecular self-assembly of piperazine-containing compounds has been observed to be stabilized by hydrogen bonding with water molecules in the crystal lattice. nih.gov
Synergistic Computational-Experimental Approaches
The integration of computational modeling with experimental work is becoming increasingly crucial for accelerating the discovery and optimization of new molecules and materials. For this compound, this synergy can be particularly fruitful:
Rational Design of Catalysts and Materials: Computational methods, such as Density Functional Theory (DFT) and molecular docking, can be used to predict the properties and behavior of new materials and catalysts incorporating the this compound scaffold. nih.gov This in silico screening can help to prioritize synthetic targets and guide experimental efforts.
Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of synthetic reactions, helping to explain observed stereoselectivities and to optimize reaction conditions for improved outcomes.
Predicting Molecular Interactions: Molecular dynamics simulations can be employed to study the interactions of this compound-based hosts with guest molecules, aiding in the design of highly selective recognition systems. nih.gov
The table below summarizes the potential applications of various computational techniques in the study of this compound.
| Computational Technique | Application |
| Density Functional Theory (DFT) | Elucidation of electronic structure, prediction of reactivity, and analysis of reaction mechanisms. nih.gov |
| Molecular Docking | Prediction of binding modes and affinities in host-guest systems or at the active sites of enzymes. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics, stability of complexes, and solvent effects. nih.gov |
By combining the predictive power of computational chemistry with the practical insights of experimental synthesis and characterization, researchers can more efficiently explore the vast potential of this compound and its derivatives in a wide range of applications.
Machine Learning and AI in Predicting Synthesis Outcomes and Biological Activity
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govresearchgate.net For a molecule like this compound, these computational tools offer powerful predictive capabilities that can accelerate research and development.
Table 1: Hypothetical AI Model for Predicting Derivatization of this compound
| Input Parameter | Value | Model Output | Predicted Value |
|---|---|---|---|
| Reactant A | This compound | Predicted Yield | 85% |
| Reactant B | 4-Fluorobenzoyl chloride | Reaction Success Probability | 0.92 |
| Reaction Type | Acylation of primary amine | Optimal Solvent | Dichloromethane |
| Desired Product | N-(4-acetyl-3-methylpiperazin-1-yl)-4-fluorobenzamide | Predicted Catalyst | Triethylamine (B128534) |
Predicting Biological Activity: Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, are adept at correlating a molecule's structural features with its biological activity. mdpi.com By generating a virtual library of derivatives of this compound with various substituents, ML algorithms can predict their potential efficacy against specific biological targets, such as enzymes or receptors. researchgate.netclinmedkaz.org This in silico prediction allows researchers to prioritize the synthesis of compounds with the highest probability of being active, streamlining the discovery of new therapeutic agents. mdpi.com
High-Throughput Screening and Computational Design Integration
The synergy between computational design and experimental high-throughput screening (HTS) creates a powerful engine for hit identification. umn.edu HTS allows for the rapid testing of thousands to millions of compounds against a biological target. chemdiv.com When combined with virtual screening, this process becomes more efficient and targeted.
The process begins with the creation of a large, virtual library of compounds based on the this compound scaffold. These virtual molecules are then computationally "docked" into the three-dimensional structure of a target protein. nih.govnih.gov This docking simulation calculates the binding affinity and predicts the binding mode of each compound. nih.govresearchgate.net
Only the highest-scoring compounds from this virtual screen—those predicted to have the strongest and most favorable interactions with the target—are then selected for actual chemical synthesis and subsequent experimental HTS. profacgen.com This integrated approach significantly reduces the number of compounds that need to be physically tested, lowering costs and increasing the hit rate of the screening campaign. nih.gov This focused strategy allows for a more rapid and efficient exploration of the chemical space around the core piperazine structure to identify novel lead compounds. umn.edu
Table 2: Integrated Computational-HTS Workflow Example
| Step | Action | Number of Compounds | Outcome |
|---|---|---|---|
| 1. Library Design | Generate virtual derivatives of the core scaffold | >1,000,000 | Virtual chemical library created |
| 2. Virtual Screening | Dock virtual library against a target protein (e.g., a kinase) | >1,000,000 | Prioritized list based on predicted binding affinity |
| 3. Hit Selection | Select top-scoring virtual hits for synthesis | ~1,000 | Compounds with highest predicted potency chosen |
| 4. HTS | Test synthesized compounds in a biochemical assay | ~1,000 | Active "hit" compounds identified |
| 5. Hit Confirmation | Re-test and validate initial hits | ~20-50 | Confirmed hits for lead optimization |
Unexplored Reactivity and Derivatization Pathways
While the primary amine and the secondary amine (within the ring, prior to acetylation) of the piperazine core are common sites for modification, modern synthetic chemistry offers avenues for exploring less conventional reactivity. researchgate.netnih.gov The concept of late-stage functionalization (LSF), which involves modifying a complex molecule in the final steps of a synthesis, is particularly relevant. scispace.com LSF allows for the rapid diversification of a core structure like this compound, providing access to novel analogues that would be difficult to synthesize from scratch. mdpi.com
C-H Functionalization: The carbon-hydrogen (C-H) bonds on the piperazine ring are typically considered unreactive. However, recent advances, particularly in photoredox catalysis, have enabled the direct functionalization of these C-H bonds. encyclopedia.pubmdpi.com This allows for the introduction of new substituents (e.g., aryl, alkyl groups) directly onto the carbon skeleton of the ring, opening up a new dimension of chemical space for this scaffold. mdpi.com
Selective N-Functionalization: The molecule possesses two distinct nitrogen atoms that could be functionalized: the primary exocyclic amine and the non-acetylated ring nitrogen. While the primary amine is more nucleophilic and would typically react first, developing selective methods to functionalize the endocyclic nitrogen without affecting the primary amine could lead to novel derivatives. This could involve advanced protecting group strategies or catalyst systems that differentiate between the two nitrogen environments.
Reactivity of the Acetyl Group: The N-acetyl group is often installed for synthetic purposes or to modulate physicochemical properties. sigmaaldrich.com However, its reactivity could also be exploited. For example, it could act as a directing group for reactions on the piperazine ring or be transformed into other functional groups under specific conditions, providing another layer of potential diversification.
Table 3: Potential Unexplored Derivatization Pathways
| Reactive Site | Reaction Type | Potential New Functionality |
|---|---|---|
| Ring C-H Bonds | Photoredox-mediated C-H Arylation/Alkylation | Introduction of aryl or alkyl groups directly on the ring carbons |
| Primary Amino Group (-NH2) | Modern Cross-Coupling (e.g., Buchwald-Hartwig) | Formation of C-N bonds with complex aryl/heteroaryl partners |
| Endocyclic Amine (N-1) | Asymmetric lithiation-substitution | Enantioselective introduction of substituents at the C-2 position york.ac.uk |
By pursuing these future research directions, the scientific community can continue to build upon the established value of the piperazine scaffold, leveraging cutting-edge technology and synthetic methods to explore new chemical space and discover novel therapeutic agents based on the this compound template.
Q & A
Basic Research Question
- X-ray Crystallography : Resolves absolute stereochemistry and supramolecular interactions (e.g., hydrogen bonding, π-π stacking) in crystal lattices. For example, disordered aroyl rings in halogenated analogs require high-resolution data for accurate modeling .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., acetyl group at δ ~2.1 ppm). NOESY confirms spatial proximity of methyl and amino groups .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for docking studies. Basis sets like B3LYP/6-311+G(d,p) are recommended .
How do structural modifications (e.g., halogenation, methoxy substitution) impact the biological activity of piperazine derivatives?
Advanced Research Question
A SAR study of 1-aroyl-4-(4-methoxyphenyl)piperazines revealed:
| Substituent | Biological Activity Trend | Key Interactions |
|---|---|---|
| 2-Fluoro | Enhanced antimicrobial | C–H⋯O hydrogen bonds improve membrane penetration |
| 2-Chloro | Mixed activity (antioxidant/analgesic) | Disordered aroyl rings reduce target specificity |
| 4-Methoxy | Increased serotonin affinity | Methoxy group stabilizes receptor π-stacking |
Contradictions arise when substituents alter pharmacokinetics (e.g., 2-bromo analogs show high in vitro activity but poor solubility) .
What computational strategies predict the binding affinity of this compound to neurological targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with dopamine D3 or serotonin receptors. Key steps:
Prepare ligand (optimize geometry via DFT).
Grid box centered on binding pocket (e.g., serotonin 5-HT1A).
Scoring functions (e.g., MM-GBSA) validate poses.
Studies show the acetyl group hydrogen-bonds with Thr194 in 5-HT1A, while the methylpiperazine enhances hydrophobic contacts .
How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. neuroactive effects)?
Advanced Research Question
Discrepancies often stem from assay conditions:
- Concentration : Sub-µM levels may selectively inhibit monoamine transporters, while higher doses nonspecifically disrupt bacterial membranes .
- Cell Models : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) show varying receptor expression .
- Metabolite Interference : Acetyl hydrolysis in vivo generates secondary amines with divergent activities .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Question
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye irritation (Category 2 hazard) .
- Ventilation : Use fume hoods during synthesis; avoid inhalation of fine powders.
- Storage : −20°C under argon to prevent hygroscopic degradation .
How do crystallographic disorders in halogenated analogs affect drug design?
Advanced Research Question
Disordered regions (e.g., 2-chlorobenzoyl in ) complicate electron density maps, leading to ambiguous atomic positions. Mitigation strategies:
- Low-temperature crystallography (100 K) reduces thermal motion.
- TWINABS software models partial occupancies (e.g., 94.2% vs. 5.8% in 2-chloro derivative) .
Which analytical methods validate purity and stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
